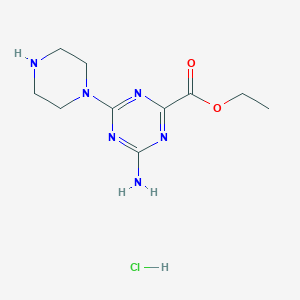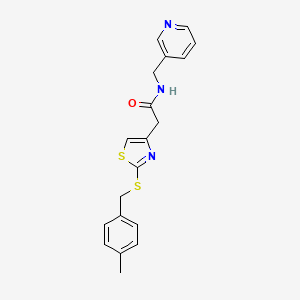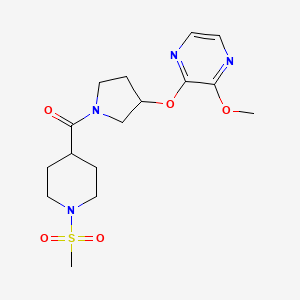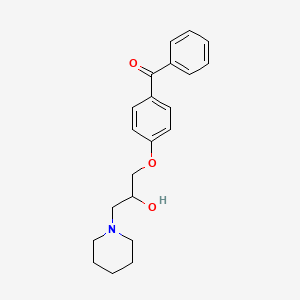![molecular formula C16H19N3O4 B2916307 N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide CAS No. 294849-01-7](/img/structure/B2916307.png)
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" is a fascinating organic compound with multifaceted applications in the realms of chemistry, biology, and industry. This compound features a unique structural arrangement, making it a subject of extensive scientific inquiry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the principal synthetic routes to produce "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" involves a condensation reaction between 4-(4,6-dimethoxy-2-pyrimidinyloxy)aniline and ethyl acetate in the presence of an appropriate catalyst, often an acid such as hydrochloric acid, under reflux conditions. The reaction typically requires stringent temperature control to ensure the desired product's purity and yield.
Industrial Production Methods:
In industrial settings, the production is scaled up using continuous flow reactors, which offer enhanced control over reaction conditions, thus ensuring consistent quality. The process might involve purification steps such as recrystallization or column chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes several chemical transformations, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl rings.
Common Reagents and Conditions:
Typical reagents include:
For oxidation: Potassium permanganate in an aqueous medium.
For reduction: Lithium aluminum hydride in anhydrous ether.
For substitution: Halogenated compounds or nucleophiles under catalytic conditions.
Major Products:
Oxidation: Leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Results in the corresponding amines or alcohols.
Substitution: Generates substituted derivatives with modified functional groups.
Scientific Research Applications
"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" finds applications across various scientific domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules. Its unique structure serves as a building block in organic synthesis.
Biology: Explored for its potential role in biochemical pathways due to its structural resemblance to naturally occurring compounds.
Medicine: Investigated for its potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: Employed in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms, largely dependent on its application context. In biochemical systems, it interacts with molecular targets such as enzymes or receptors, often through binding to active sites or modulating protein structures. Pathways involved include signal transduction or metabolic regulation.
Comparison with Similar Compounds
Compared to other phenyl-pyrimidinyl derivatives, "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" stands out due to its dual functional groups (acetate and pyrimidinyl), which impart distinctive reactivity and application potentials. Similar compounds might include:
N-{4-[(4-chloro-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-propylacetamide
These comparisons underscore its uniqueness, particularly in terms of reaction pathways and pharmacological profiles.
There you go! A comprehensive overview of "this compound." Hope this serves you well. Anything else I can help with?
Properties
IUPAC Name |
N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-5-19(11(2)20)12-6-8-13(9-7-12)23-16-17-14(21-3)10-15(18-16)22-4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIUUQGVINNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{1-oxa-4-azaspiro[5.5]undecan-4-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2916230.png)
![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)



![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide](/img/structure/B2916239.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2916241.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)

